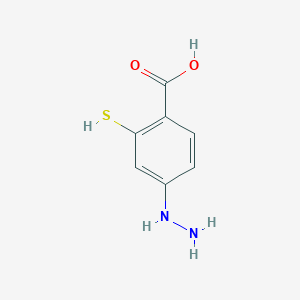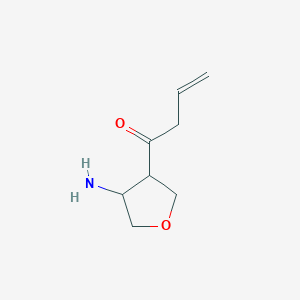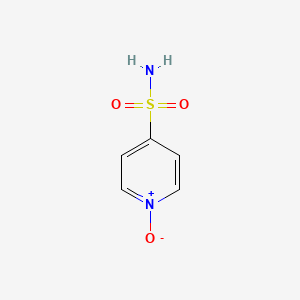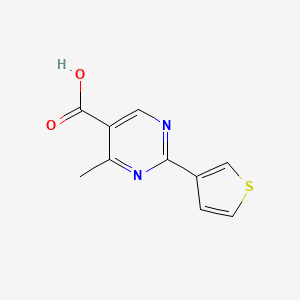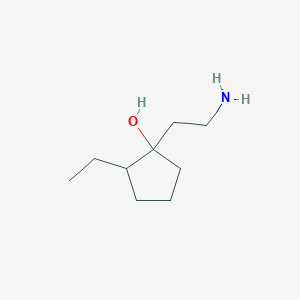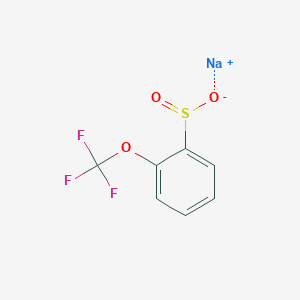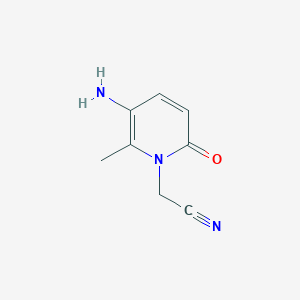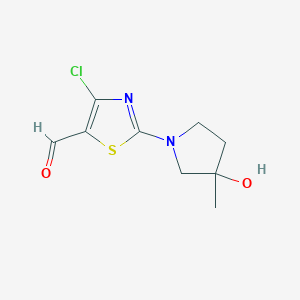
4-Chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde is a synthetic organic compound that features a thiazole ring substituted with a chloro group, a hydroxy-methylpyrrolidinyl group, and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the chloro and aldehyde groups. The hydroxy-methylpyrrolidinyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-Chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: Formation of 4-Chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-methanol: Similar structure but with a primary alcohol instead of an aldehyde.
4-Chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde.
Uniqueness
The uniqueness of 4-Chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
Molekularformel |
C9H11ClN2O2S |
|---|---|
Molekulargewicht |
246.71 g/mol |
IUPAC-Name |
4-chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H11ClN2O2S/c1-9(14)2-3-12(5-9)8-11-7(10)6(4-13)15-8/h4,14H,2-3,5H2,1H3 |
InChI-Schlüssel |
NOOVEGWIBWKLSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(C1)C2=NC(=C(S2)C=O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


